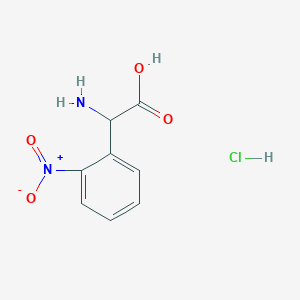

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

Descripción general

Descripción

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8N2O4·HCl and a molecular weight of 232.66 g/mol It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an amino group and a nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic chemistry principles, involving the use of appropriate reagents and catalysts to achieve the desired chemical transformations.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Reduction: The major product formed is 2-Amino-2-(2-aminophenyl)acetic acid.

Substitution: Depending on the substituent, various derivatives of 2-Amino-2-(2-nitrophenyl)acetic acid can be formed.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to the development of novel therapeutic agents with anti-inflammatory and analgesic properties. For example, it is utilized in synthesizing compounds that inhibit specific enzymes involved in pain pathways, thus contributing to pain management strategies .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions . It aids researchers in understanding biological processes at a molecular level. The compound's ability to interact with various biomolecules makes it a valuable tool for studying metabolic pathways and enzyme kinetics, which are crucial for drug discovery and development .

Analytical Chemistry

The compound is widely used in chromatographic techniques , enhancing the separation and analysis of complex mixtures. Its application in high-performance liquid chromatography (HPLC) allows for the precise measurement of other compounds in biological samples, making it essential for pharmaceutical testing and quality control . It acts as an internal standard in various analytical methods, facilitating accurate quantification of active pharmaceutical ingredients.

Material Science

In material science, this compound contributes to the development of specialized polymers and materials . Its incorporation into polymer matrices improves properties such as adhesion, thermal stability, and mechanical strength. This application is particularly relevant in creating advanced coatings and adhesives that require enhanced performance characteristics .

Environmental Monitoring

The compound plays a role in environmental monitoring by aiding in the detection of pollutants and toxic substances. Its chemical properties allow for effective analysis of environmental samples, supporting efforts in sustainability and environmental protection initiatives. Researchers utilize it to develop methods for assessing contamination levels in soil and water, contributing to public health safety .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Novel therapeutic agents |

| Biochemical Research | Investigates enzyme activity and protein interactions | Insights into metabolic pathways |

| Analytical Chemistry | Employed in chromatographic techniques | Accurate quantification in HPLC |

| Material Science | Development of specialized polymers and materials | Enhanced adhesion and mechanical properties |

| Environmental Monitoring | Detection of pollutants and toxic substances | Supports sustainability efforts |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-(4-nitrophenyl)acetic acid hydrochloride

- 2-Amino-2-(3-nitrophenyl)acetic acid hydrochloride

- 2-Amino-2-(2-nitrophenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Actividad Biológica

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (CAS No. 50357-25-0) is a chemical compound with significant applications in biochemical research and pharmaceutical development. Its unique structure, featuring an amino group and a nitrophenyl group, allows it to interact with biological systems in various ways. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C₈H₉ClN₂O₄

- Molecular Weight : 196.16 g/mol

- Appearance : Typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions.

The biological activity of this compound is primarily linked to its role as a biochemical tool in studying enzyme interactions and protein dynamics. Preliminary studies suggest that it may act through:

- Competitive Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.

- Allosteric Modulation : Inducing conformational changes in enzymes that affect their function.

Applications in Research

- Proteomics : Utilized for studying protein interactions and enzyme activities, which are critical for understanding cellular processes.

- Drug Development : Serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, highlighting its potential therapeutic applications .

- Analytical Chemistry : Employed in chromatographic techniques for the separation and analysis of complex mixtures, improving the accuracy of chemical assessments .

Enzyme Interaction Studies

One notable study explored the interaction of this compound with carbonic anhydrase (CA), a model system for understanding protein-ligand interactions. The compound demonstrated the ability to modulate CA activity, which is crucial for various physiological processes .

Cytotoxicity and Apoptosis

In another investigation, the compound was tested for its cytotoxic effects on cancer cell lines. Results indicated that while it could inhibit cell proliferation, it did not significantly induce apoptosis at lower concentrations, suggesting a potential role as a non-toxic inhibitor in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-(4-nitrophenyl)propanoic acid | C₉H₁₀N₂O₄ | Used in pharmaceuticals; contains a propanoic chain. |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₃ | Aromatic structure; involved in dye synthesis. |

| Glycine | C₂H₅NO₂ | Simplest amino acid; essential for protein synthesis. |

Safety and Regulatory Considerations

When handling this compound, standard laboratory safety protocols should be followed due to its biochemical nature. Proper disposal methods must be adhered to, particularly when used in environmental monitoring applications .

Propiedades

IUPAC Name |

2-amino-2-(2-nitrophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14;/h1-4,7H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQIJVYFKLMKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696327 | |

| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-25-0 | |

| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.